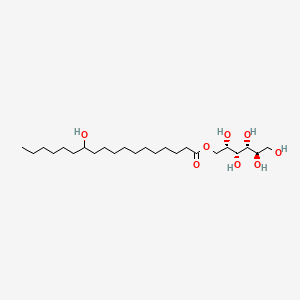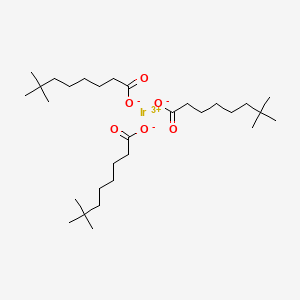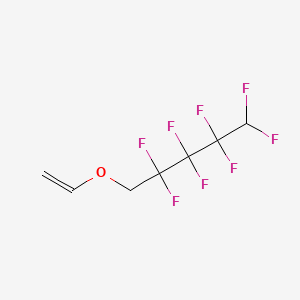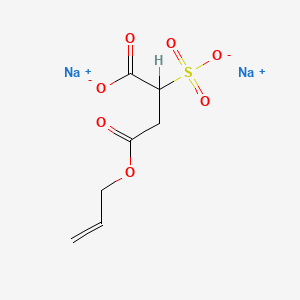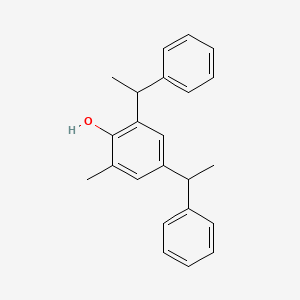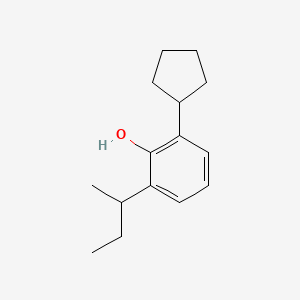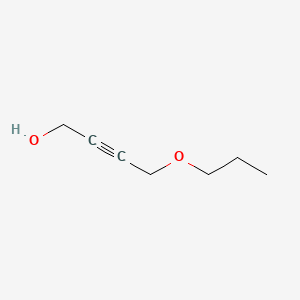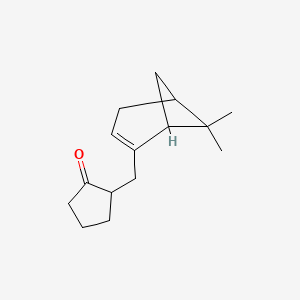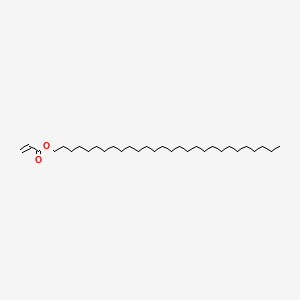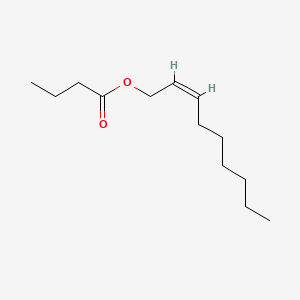
4-(2,2-Diethoxy-1-methylethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are combined under controlled conditions. The process is optimized to maximize yield and purity, with subsequent purification steps to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and other chemical intermediates.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal signaling pathways. This can lead to various biological effects, including altered reproductive function and developmental abnormalities in aquatic organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and biological activity. Its widespread use in industrial applications and its potential environmental impact make it a compound of significant interest in both scientific research and regulatory contexts .
Eigenschaften
CAS-Nummer |
84878-55-7 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-(1,1-diethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)12(4)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
HBWCYDHYDKNPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C)C1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


